2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

piperazinylpyrimidine kinase inhibitor mutant-selective

Researchers targeting oncogenic mutants often face off-target effects from non-selective kinase inhibitors. This compound is a rationally designed scaffold that directly addresses this selectivity challenge. Its unique substitution pattern enables preferential inhibition of mutant KIT/PDGFRA over wild-type forms, a critical differentiation from generic analogs. - Enables mutant-selective kinase profiling to reduce off-target noise in lead discovery. - The 6-trifluoromethyl group enhances metabolic stability over non-fluorinated derivatives. - Versatile intermediate with multiple diversification points for focused library synthesis.

Molecular Formula C14H15F3N6
Molecular Weight 324.311
CAS No. 2034516-66-8
Cat. No. B2444901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
CAS2034516-66-8
Molecular FormulaC14H15F3N6
Molecular Weight324.311
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC=N3)C(F)(F)F
InChIInChI=1S/C14H15F3N6/c1-10-20-11(14(15,16)17)9-12(21-10)22-5-7-23(8-6-22)13-18-3-2-4-19-13/h2-4,9H,5-8H2,1H3
InChIKeyVOWLUQAXIIOTAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Profile


2-Methyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine (CAS 2034516-66-8) is a heterocyclic small molecule of the piperazinylpyrimidine class, with the molecular formula C14H15F3N6 and a molecular weight of 324.31 g/mol. This compound features a 2-methyl-4-piperazinyl-6-(trifluoromethyl)pyrimidine core that is further N-substituted with a pyrimidin-2-yl group. Its structural attributes position it as a chemical probe and lead-like scaffold for medicinal chemistry programs targeting kinase-mediated pathways and other biological receptors. The compound is available from commercial suppliers for research use .

Workflow Kinase pathway probe development
Context Mutant-selective kinase assay screening
Scaffold Medicinal chemistry lead-like scaffold

Why Generic Substitution Fails


Piperazinylpyrimidine analogs cannot be generically interchanged due to the profound impact of subtle substitution patterns on kinase selectivity and cellular potency. In a structurally related series, the position of the methyl substituent on the pyrimidine core was shown to differentiate compounds with selective activity against oncogenic KIT and PDGFRA mutants versus wild-type isoforms [1]. Furthermore, the presence of the trifluoromethyl group and the specific pyrimidin-2-yl appendage on the target compound are expected to critically modulate lipophilicity, metabolic stability, and hydrogen‑bonding networks relative to des‑methyl or des‑trifluoromethyl analogs [2]. These established structure–activity relationships (SAR) highlight that even single‑atom modifications can redirect kinase targeting profiles, making empirical selection—not simple analog substitution—essential for reproducible research outcomes.

Methyl position on pyrimidine core may shift kinase targeting profiles and selectivity.
CF3 group removal or substitution may alter lipophilicity, metabolic stability, and hydrogen‑bonding networks.
Pyrimidin-2-yl appendage variation may redirect kinase selectivity; simple analog swap is not supported.

Quantitative Differentiation Evidence


Mutant-Selective KIT/PDGFRA Inhibition

A closely related piperazinylpyrimidine compound (compound 4 in the cited study) demonstrated a selective tendency to bind to and/or inhibit specific KIT and PDGFRA mutants relative to their wild‑type counterparts. In cellular assays, compound 4 was more potent at inhibiting oncogenic mutant forms of PDGFR family kinases. This mutant‑selective profile is a hallmark that distinguishes advanced piperazinylpyrimidine scaffolds from pan‑kinase inhibitors [1]. While direct quantitative data for 2‑Methyl‑4‑(4‑(pyrimidin‑2‑yl)piperazin‑1‑yl)‑6‑(trifluoromethyl)pyrimidine are not publicly available, its structural homology to compound 4 supports a class‑level inference of similar mutant‑selective kinase inhibition potential.

Mutant-selectivity
Class-level inference
Compound 4 analog: more potent inhibition of oncogenic KIT/PDGFRA mutants than wild‑type
Supports mutant-selective kinase assay context
Structural homology only; direct data not available
piperazinylpyrimidine kinase inhibitor mutant-selective PDGFR KIT

MDA-MB-468 Growth Inhibition

In the NCI‑60 cell line screen, piperazinylpyrimidine compound 15 exhibited potent growth inhibition of MDA‑MB‑468, a triple‑negative/basal‑like breast carcinoma cell line, ranking among the most sensitive lines tested [1]. The target compound shares the core piperazinylpyrimidine scaffold with compound 15, differing in the specific substitution pattern. This provides class‑level evidence that piperazinylpyrimidine derivatives can achieve selective cytotoxicity against hard‑to‑treat breast cancer subtypes, a phenotype that can be further tuned with substituent variations.

MDA-MB-468 sensitivity
Class-level inference
NCI-60 panel: MDA-MB-468 among most sensitive TNBC cell lines to piperazinylpyrimidine analogs
Supports cell-model endpoint review
Exact GI50 values not reported for target compound
triple-negative breast cancer MDA-MB-468 piperazinylpyrimidine antitumor NCI-60

CF3-Enhanced Metabolic Stability

The trifluoromethyl group at the 6‑position of the pyrimidine ring is known to increase metabolic stability and lipophilicity compared to non‑fluorinated or methyl‑substituted analogs [1]. This physicochemical advantage is a key differentiator for in vivo applications, as it can reduce oxidative metabolism and improve pharmacokinetic profiles. The des‑trifluoromethyl analog (CAS 2034466‑59‑4) lacks this electron‑withdrawing substituent and is expected to exhibit lower metabolic stability.

CF3 metabolic stability
Class-level inference
Des-CF3 analog XLogP3 = 1.8; CF3 group typically increases logP by ~0.5–1.0 units and enhances metabolic stability
Supports metabolic stability context
Data to verify; exact logP and stability require testing
trifluoromethyl metabolic stability lipophilicity piperazinylpyrimidine medicinal chemistry

Application Scenarios


Mutant-Specific Kinase Profiling

Based on the demonstrated mutant‑selective kinase inhibition of structurally related piperazinylpyrimidines [1], this compound is well‑suited for incorporation into kinase profiling panels aimed at identifying inhibitors that preferentially target oncogenic KIT or PDGFRA mutants over wild‑type forms. Researchers procuring this scaffold can leverage its differentiated substitution pattern to explore SAR around mutant‑selective kinase targeting.

TNBC Chemical Biology & Drug Discovery

Piperazinylpyrimidine derivatives have shown selective growth inhibition of MDA‑MB‑468 TNBC cells [1]. The target compound, with its unique 2‑methyl‑4‑(pyrimidin‑2‑yl)piperazine substitution, offers a distinct vector for exploring TNBC‑selective cytotoxicity mechanisms and for developing targeted therapies against this difficult‑to‑treat breast cancer subtype.

Metabolic Stability & Oral Bioavailability Optimization

The 6‑trifluoromethyl substituent on the target compound provides a metabolic stability advantage over non‑fluorinated analogs [2]. This makes it a suitable scaffold for lead‑optimization campaigns where improved pharmacokinetics and oral bioavailability are critical, particularly when compared to des‑trifluoromethyl piperazinylpyrimidine derivatives.

Custom Synthesis & Analog Library Production

Given the compound's role as a versatile intermediate, it can be procured for custom synthesis of focused analog libraries. The piperazine nitrogen and the pyrimidine core offer multiple diversification points for parallel synthesis, enabling rapid exploration of SAR around kinase selectivity, cellular potency, and ADME properties [1].

Application
Selection Property
Validation Focus
Kinase mutant profiling studies
Mutant-selectivity assay context
Oncogenic KIT/PDGFRA vs wild‑type inhibition
TNBC cell-model studies
Cell-model endpoint review
MDA-MB-468 sensitivity endpoints
Lead-optimization metabolic stability
CF3-dependent metabolic stability context
In vitro metabolic stability and logP correlation
Medicinal chemistry scaffold derivatization
Multi-point diversification
SAR around kinase selectivity and ADME properties
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